4-(tert-Butyl)-2-(4-methoxy-6-methylpyridin-2-yl)-4,5-dihydrooxazole
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Overview
Description
(S)-4-(tert-Butyl)-2-(4-methoxy-6-methylpyridin-2-yl)-4,5-dihydrooxazole is a chiral oxazole derivative. Compounds of this nature are often of interest in medicinal chemistry due to their potential biological activities. The presence of a pyridine ring and an oxazole ring in the structure suggests that it might interact with various biological targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-(tert-Butyl)-2-(4-methoxy-6-methylpyridin-2-yl)-4,5-dihydrooxazole typically involves the formation of the oxazole ring through cyclization reactions. One common method is the cyclization of an α-hydroxy ketone with an amide. The reaction conditions often include the use of a strong acid or base as a catalyst and heating to promote the cyclization.
Industrial Production Methods
Industrial production methods for such compounds usually involve optimizing the synthetic route for scalability and cost-effectiveness. This might include the use of continuous flow reactors, which allow for better control over reaction conditions and can be more efficient than batch processes.
Chemical Reactions Analysis
Types of Reactions
(S)-4-(tert-Butyl)-2-(4-methoxy-6-methylpyridin-2-yl)-4,5-dihydrooxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazole derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of dihydrooxazole derivatives.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are used under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxazole N-oxides, while reduction could produce dihydrooxazole derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving oxazole and pyridine derivatives.
Medicine: Potential therapeutic agent due to its structural features that may interact with biological targets.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of (S)-4-(tert-Butyl)-2-(4-methoxy-6-methylpyridin-2-yl)-4,5-dihydrooxazole would depend on its specific biological target. Generally, compounds with oxazole and pyridine rings can interact with enzymes, receptors, or nucleic acids, affecting various biochemical pathways. The exact molecular targets and pathways would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
4,5-Dihydrooxazole derivatives: These compounds share the oxazole ring and have similar chemical properties.
Pyridine derivatives: Compounds with a pyridine ring that exhibit similar reactivity and biological activity.
Uniqueness
(S)-4-(tert-Butyl)-2-(4-methoxy-6-methylpyridin-2-yl)-4,5-dihydrooxazole is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the tert-butyl group and the methoxy group on the pyridine ring can affect its interaction with biological targets and its overall chemical properties.
Properties
Molecular Formula |
C14H20N2O2 |
---|---|
Molecular Weight |
248.32 g/mol |
IUPAC Name |
4-tert-butyl-2-(4-methoxy-6-methylpyridin-2-yl)-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C14H20N2O2/c1-9-6-10(17-5)7-11(15-9)13-16-12(8-18-13)14(2,3)4/h6-7,12H,8H2,1-5H3 |
InChI Key |
FSFRJLGDNMOSDK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=N1)C2=NC(CO2)C(C)(C)C)OC |
Origin of Product |
United States |
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